Achiral Scaffold vs. Chiral 3-Hydroxy-4-tosyloxybutanenitrile: Elimination of Resolution Requirements
3,3‑Dimethyl‑4‑[(4‑methylbenzenesulfonyl)oxy]butanenitrile possesses no stereogenic center (defined atom stereocenter count = 0), whereas the closest structural analog 3‑hydroxy‑4‑tosyloxybutanenitrile bears a chiral secondary alcohol that is essential for lipase‑catalyzed kinetic resolution [1]. In the patented chemoenzymatic process, racemic 3‑hydroxy‑4‑tosyloxybutanenitrile undergoes lipase‑mediated resolution to yield optically pure intermediates for (R)‑GABOB and (R)‑carnitine [1]. The gem‑dimethyl substitution eliminates this chiral handle, producing an achiral compound that obviates resolution steps entirely [2].
| Evidence Dimension | Number of defined atom stereocenters |
|---|---|
| Target Compound Data | 0 (achiral) [2] |
| Comparator Or Baseline | 3‑Hydroxy‑4‑tosyloxybutanenitrile: 1 stereocenter (racemic) [1] |
| Quantified Difference | Complete absence of stereochemical complexity in the target compound vs. one chiral center in the comparator. |
| Conditions | Structural analysis (PubChem computed properties) [2]; patent disclosure for comparator [1]. |
Why This Matters
Procurement of the achiral tosylate is mandatory when synthetic routes require a non‑stereogenic electrophile, avoiding costly and time‑consuming chiral resolution or asymmetric synthesis steps.
- [1] Council of Scientific & Industrial Research. Chemoenzymatic process for the stereoselective preparation of (R)-γ-amino-β-hydroxybutyric acid or (R)-carnitine from 3,4-dihydroxybutanenitrile. U.S. Patent 7,816,119, granted October 19, 2010. View Source
- [2] Kuujia.com. CAS No. 129415-92-5 Product Page – Computed Properties (Defined Atom Stereocenter Count). Accessed 2026. View Source
